molecular formula C27H25ClN4O2 B4628770 2-chloro-N-[5-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)-2-(1-piperidinyl)phenyl]benzamide

2-chloro-N-[5-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)-2-(1-piperidinyl)phenyl]benzamide

Cat. No. B4628770
M. Wt: 473.0 g/mol
InChI Key: YKGLQSRIHYHWHE-UHFFFAOYSA-N
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Description

"2-chloro-N-[5-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)-2-(1-piperidinyl)phenyl]benzamide" belongs to a class of compounds that are often explored for their pharmacological activities, including their interactions with various biological targets. The interest in these compounds lies in their complex molecular architecture, which allows for specific interactions with enzymes and receptors.

Synthesis Analysis

Synthesis of similar compounds involves multiple steps, including the formation of piperidine derivatives, which are then further modified through processes such as chlorination, amination, and the introduction of specific functional groups to achieve the desired molecular structure. For example, the synthesis of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives reveals the importance of substituent modification for activity enhancement (Sugimoto et al., 1990).

Molecular Structure Analysis

The molecular structure of compounds within this chemical family is characterized by the presence of piperidine and phthalazinyl groups. The structure-activity relationship (SAR) studies, such as those conducted on acetylcholinesterase inhibitors, highlight the impact of phenyl group introduction and the rigidity of the molecule on biological activity (Sugimoto et al., 1992).

Scientific Research Applications

Anti-Acetylcholinesterase Activity

Research on piperidine derivatives, including compounds structurally related to the given chemical, has shown significant anti-acetylcholinesterase (anti-AChE) activity. These studies reveal that specific modifications in the benzamide moiety can dramatically increase this activity, highlighting potential applications in the treatment of diseases characterized by cholinergic dysfunction, such as Alzheimer's disease. The introduction of bulky groups or certain substituents enhances the inhibitor potency against acetylcholinesterase, suggesting a path for developing novel antidementia agents (Sugimoto et al., 1990).

Synthesis and Structure-Activity Relationships

Further studies expand on the structure-activity relationships (SAR) of acetylcholinesterase inhibitors, exploring rigid analogues and the effect of phenyl groups on activity. These findings support the therapeutic potential of these compounds in enhancing cognitive functions through the modulation of acetylcholine levels in the brain, offering insights into the design of more effective AChE inhibitors (Sugimoto et al., 1992).

Heterocyclic Derivatives and Microwave-Assisted Synthesis

Investigations into the synthesis of new tetrahydrobenzo[b]thiophene and tetrahydrobenzothienopyrimidine derivatives under microwave irradiation have yielded compounds with potential pharmacological applications. This research demonstrates the versatility of such structures in generating diverse bioactive molecules, potentially useful in various therapeutic areas (Abdalha et al., 2011).

Serotonin Receptor Agonists

The design and synthesis of benzamide derivatives as serotonin 4 (5-HT4) receptor agonists have been explored, indicating the utility of these compounds in enhancing gastrointestinal motility. This research points to applications in treating gastrointestinal disorders by targeting the 5-HT4 receptor pathway, with potential improvements in bioavailability and pharmacological profile over existing treatments (Sonda et al., 2003).

Antiinflammatory Activity

The synthesis and evaluation of ibuprofen analogs, including those incorporating piperidine and related structures, have shown potent antiinflammatory activity. These findings suggest the relevance of such derivatives in developing new anti-inflammatory agents, with specific compounds displaying significant efficacy in preclinical models (Rajasekaran et al., 1999).

properties

IUPAC Name

2-chloro-N-[5-(3-methyl-4-oxophthalazin-1-yl)-2-piperidin-1-ylphenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25ClN4O2/c1-31-27(34)20-10-4-3-9-19(20)25(30-31)18-13-14-24(32-15-7-2-8-16-32)23(17-18)29-26(33)21-11-5-6-12-22(21)28/h3-6,9-14,17H,2,7-8,15-16H2,1H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKGLQSRIHYHWHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=CC=CC=C2C(=N1)C3=CC(=C(C=C3)N4CCCCC4)NC(=O)C5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-[5-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-2-(piperidin-1-yl)phenyl]benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-chloro-N-[5-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)-2-(1-piperidinyl)phenyl]benzamide
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2-chloro-N-[5-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)-2-(1-piperidinyl)phenyl]benzamide
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2-chloro-N-[5-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)-2-(1-piperidinyl)phenyl]benzamide
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2-chloro-N-[5-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)-2-(1-piperidinyl)phenyl]benzamide
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2-chloro-N-[5-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)-2-(1-piperidinyl)phenyl]benzamide
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2-chloro-N-[5-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)-2-(1-piperidinyl)phenyl]benzamide

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